N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
The compound appears to be a complex organic molecule with several functional groups. It contains a cyclopentyl group, a pyrrole ring, an oxadiazole ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the need to control the stereochemistry of the product.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. The presence of multiple rings suggests that the compound is likely to be rigid. The different functional groups will have different electronic properties, which could affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the different functional groups present in its structure. For example, the oxadiazole ring is a heterocycle that can participate in various chemical reactions. The pyrrole ring is also reactive due to the presence of a nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its melting point and boiling point compared to similar compounds with fewer rings.Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and optimizing its synthesis. If it shows promising biological activity, it could be developed into a new drug.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more information would be needed, such as experimental data or results from computational studies. It’s also important to note that while I strive to provide accurate and up-to-date information, this analysis should not be used as a substitute for professional advice or consultation with experts in the field.
properties
IUPAC Name |
N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-8-10-15(11-9-14)19-22-20(26-23-19)17-7-4-12-24(17)13-18(25)21-16-5-2-3-6-16/h4,7-12,16H,2-3,5-6,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPADWNULFWUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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